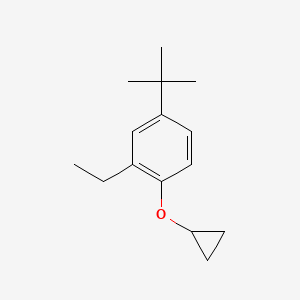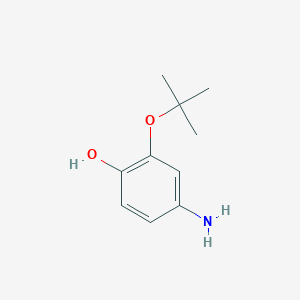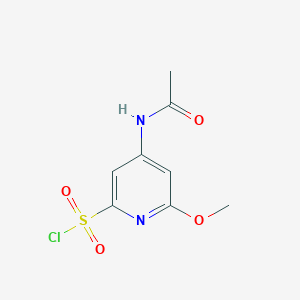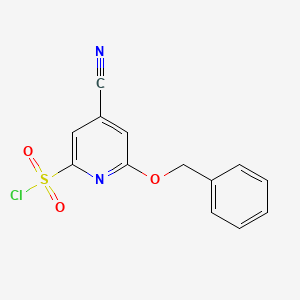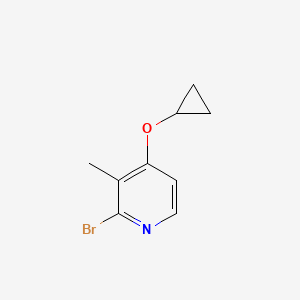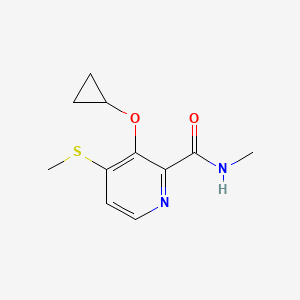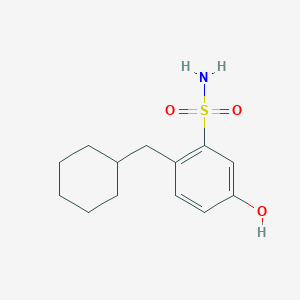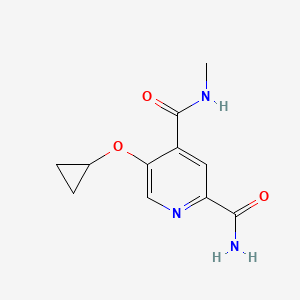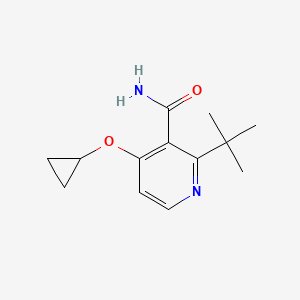
2-Tert-butyl-4-cyclopropoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-cyclopropoxynicotinamide is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molar mass of 234.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxynicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butyl-4-chloronicotinamide and cyclopropanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide. The reaction mixture is typically heated to reflux in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Cyclopropoxylation: The cyclopropanol is added dropwise to the reaction mixture, and the reaction is allowed to proceed for several hours until completion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
2-Tert-butyl-4-cyclopropoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different nucleophilic groups replacing the cyclopropoxy group.
科学的研究の応用
2-Tert-butyl-4-cyclopropoxynicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Tert-butyl-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including oxidative stress response, inflammatory pathways, and cell signaling cascades.
類似化合物との比較
Similar Compounds
2-Tert-butyl-4-methoxyphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Widely used as an antioxidant in various industries.
2,4,6-Tri-tert-butylphenol: Exhibits efficient antioxidant activity but is also known for its toxicity
Uniqueness
2-Tert-butyl-4-cyclopropoxynicotinamide is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2-tert-butyl-4-cyclopropyloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)11-10(12(14)16)9(6-7-15-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChIキー |
NTGSKCUKIKZKEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=CC(=C1C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



